3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a but-3-en-2-yl group, a 4-chlorophenyl group, and a methyl group attached to the imidazopurine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazopurine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopurine ring system.
Introduction of the but-3-en-2-yl group: This can be achieved through a Heck coupling reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Attachment of the 4-chlorophenyl group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the 4-chlorophenyl group is coupled with a halogenated imidazopurine intermediate.
Methylation: The final step involves the methylation of the imidazopurine core, which can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized imidazopurine derivatives.
Reduction: Reduced imidazopurine derivatives.
Substitution: Substituted imidazopurine derivatives with various functional groups.
Scientific Research Applications
3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, resulting in inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(but-3-en-2-yl)-8-phenyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
3-(but-3-en-2-yl)-8-(4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: Contains a 4-methylphenyl group instead of the 4-chlorophenyl group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the 4-chlorophenyl group in 3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione imparts unique chemical and biological properties, making it distinct from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2-but-3-en-2-yl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-4-11(2)24-16(25)14-15(21(3)18(24)26)20-17-22(9-10-23(14)17)13-7-5-12(19)6-8-13/h4-8,11H,1,9-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBVNMMFZPIZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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